Acetanilide, dichloro-

Vue d'ensemble

Description

Acetanilide is an odourless solid chemical of leaf or flake-like appearance . It is also known as N-phenylacetamide, acetanil, or acetanilid . It was introduced in therapy in 1886 as a fever-reducing drug . Its effectiveness in relieving pain was discovered soon thereafter, and it was used as an alternative to aspirin for many years in treating such common complaints as headache, menstrual cramps, and rheumatism .

Synthesis Analysis

Acetanilide can be produced by reacting acetic anhydride with aniline . The reaction involves treating aniline with an acetylating agent in the presence of an acid, base, or reducing agent and often requires heating . A safe and green procedure for this synthesis has been reported, which not only is very convenient but also gives an excellent yield of acetanilide .

Molecular Structure Analysis

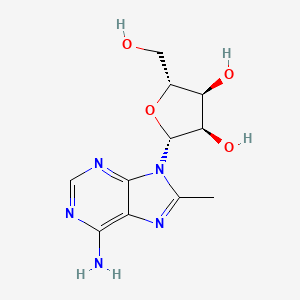

Acetanilide has a molecular formula of C8H9NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . A molecular orbital calculation has been made for the π electronic structure of acetanilide and related compounds .

Chemical Reactions Analysis

Acetanilide undergoes various chemical reactions. For instance, it can be purified through recrystallization . This process involves dissolving the impure solid in a liquid such as water or ethanol, heating it, and then allowing it to cool so that the solid precipitates out of the solution, leaving the impurities behind .

Physical And Chemical Properties Analysis

Acetanilide has a molar mass of 135.16 g/mol . It is odorless and has a density of 1.219 g/cm³ . It has a melting point of 113–115 °C and a boiling point of 304 °C . It is slightly soluble in water but soluble in ethanol, diethyl ether, acetone, and benzene .

Applications De Recherche Scientifique

Environmental Impact and Remediation Strategies Dichloroacetanilide herbicides, such as acetochlor, alachlor, and butachlor, are known carcinogens and disrupt the environmental balance. Biological methods, especially using the bacterial strain Paracoccus sp., have shown promise in degrading these herbicides. This strain can degrade various chloroacetanilide herbicides efficiently, offering a sustainable remediation technology. Physicochemical treatments like ozone application are also effective, though ozone-resistant by-products pose challenges. Further research in integrated treatment technologies and the fate of degradation residues is needed for better environmental management (Mohanty & Jena, 2019).

Effects on Aquatic Organisms Chloroacetanilides like acetochlor affect algal reproduction, with varying degrees of toxicity depending on their lipophilicity. They often occur simultaneously in surface waters, raising concerns about their combined effects. Studies have shown that these herbicides' combined effects are predictable using the concentration addition concept, indicating a similar mechanism of action. This finding has implications for environmental risk assessments of these herbicides (Junghans et al., 2003).

Biodegradation and Removal in Water The green alga Chlorella pyrenoidosa can degrade and remove 3,4-Dichloroaniline (a related compound) in water, indicating potential for aquatic environment decontamination. The alga was able to reduce the concentration significantly, with less toxic metabolites identified, suggesting a potential application for removing environmental pollutants like dichloroacetanilides (Wang, Poon & Cai, 2012).

Toxicity and Soil Microorganisms The structure-toxicity relationship of chloroacetanilide herbicides impacts soil microorganisms. Studies show enhancements in soil enzymatic activities due to herbicides, with different effects observed for different herbicides. The soil half-lives and degradation vary with the herbicides' chemical structures, affecting microbial activity and environmental decay rates (Saha et al., 2012).

Mechanisms of Toxicity Acetanilide herbicides, including acetochlor, directly interact with protein targets involved in fatty acid oxidation in liver cells. This interaction impairs fatty acid oxidation and diverts fatty acids into other lipid pathways, potentially leading to increased liver lipids. This research highlights the importance of understanding the mechanisms of toxicity for environmental chemicals like dichloroacetanilides (Counihan et al., 2017).

Mécanisme D'action

The physiological and therapeutic action of Acetanilide is due to its ability to interfere with the function of hemoglobin, the oxygen-carrying pigment of the blood . In the body, acetanilide is mostly converted to acetaminophen, which has replaced acetanilide in therapy because it is less likely to induce blood disorders .

Orientations Futures

Acetanilide has found uses in the intermediation in rubber accelerator synthesis, dyes and dye intermediate synthesis, and camphor synthesis . It is also used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs . The future discovery of more efficacious derivatives with less toxicity is a key objective in the research of Acetanilide .

Relevant Papers

Several papers have been published on Acetanilide. For instance, a paper titled “Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review” highlights the chemistry and pharmacological aspects of various derivatives of Acetanilide . Another paper titled “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review” discusses the synthesis of Acetanilide .

Propriétés

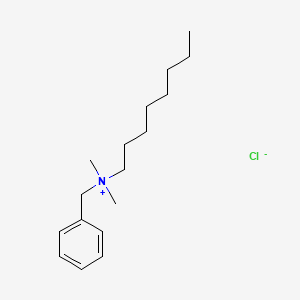

IUPAC Name |

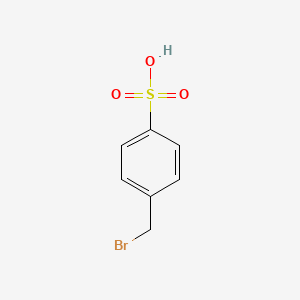

2,2-dichloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSVAEGLTPBKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031115 | |

| Record name | 2,2-Dichloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetanilide, dichloro- | |

CAS RN |

31620-87-8, 2563-99-7 | |

| Record name | Acetanilide, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dichloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1596255.png)

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)